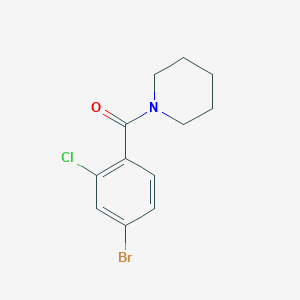

(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone

描述

(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone (CAS synonym: 1-Bromo-3-chloro-4-(piperidinocarbonyl)benzene) is a halogenated aryl piperidinyl methanone. Its structure features a phenyl ring substituted with bromo (4-position) and chloro (2-position) groups, linked to a piperidine ring via a ketone bridge. This compound is primarily used in research settings, as indicated by its safety data sheet, which highlights hazards related to inhalation, dermal contact, and ingestion .

属性

IUPAC Name |

(4-bromo-2-chlorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYAAUGIZMSWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675360 | |

| Record name | (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-58-5 | |

| Record name | (4-Bromo-2-chlorophenyl)-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reagents and Solvents

- Acyl chloride precursor: 4-Bromo-2-chlorobenzoyl chloride, prepared or commercially available.

- Nucleophile: Piperidine, a six-membered nitrogen heterocycle.

- Base: Triethylamine (TEA), pyridine, or potassium carbonate to scavenge HCl.

- Solvent: Dichloromethane (DCM), toluene, or other aprotic solvents.

Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | Room temperature to reflux (~40–110 °C) | Reflux often used for complete conversion |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Molar ratio | 1:1 to 1:1.2 (Acyl chloride : Piperidine) | Slight excess of piperidine or base may improve yield |

| Atmosphere | Inert (nitrogen or argon) | Prevents moisture and side reactions |

Alternative Synthetic Approaches

While the direct acylation of piperidine with 4-bromo-2-chlorobenzoyl chloride is the primary method, related compounds have been synthesized via nucleophilic substitution on benzyl halides.

| Method | Description | Reference |

|---|---|---|

| Nucleophilic substitution | Reaction of 4-bromo-2-chlorobenzyl chloride with piperidine under basic conditions (e.g., K2CO3) | |

| Use of phase transfer catalysts | To enhance nucleophilic substitution efficiency in biphasic systems | Inferred from related literature |

This alternative route yields 1-(4-Bromo-2-chlorophenyl)methyl piperidine, a closely related compound differing by the absence of the carbonyl group.

Purification and Characterization

- Purification: Column chromatography (silica gel) using solvent gradients such as pentane/ethyl acetate or recrystallization from suitable solvents.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (HRMS), IR spectroscopy, and elemental analysis.

- Typical yield: 70–85% depending on reaction scale and conditions.

Research Findings and Optimization Data

Yield Optimization

Studies indicate that:

- Using dry solvents and anhydrous conditions improves yield and purity.

- Employing triethylamine as a base gives better control over HCl scavenging compared to inorganic bases.

- Reaction temperature around 60–80 °C balances reaction rate and minimizes side products.

Reaction Monitoring

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

- NMR spectroscopy confirms the formation of the amide bond by characteristic shifts in carbonyl and aromatic regions.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Acyl chloride + piperidine | 4-Bromo-2-chlorobenzoyl chloride + piperidine | Reflux in DCM or toluene, TEA base, 2–6 h | 75–85 | Column chromatography | Most common and efficient route |

| Benzyl chloride + piperidine | 4-Bromo-2-chlorobenzyl chloride + piperidine | Reflux with base (K2CO3), polar aprotic solvent | 65–80 | Recrystallization or chromatography | Produces related compound, less common |

作用机制

The mechanism by which (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance binding affinity and specificity, while the halogenated phenyl ring can influence the compound’s pharmacokinetic properties.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone with similar compounds:

Key Observations:

- Ring Systems : Replacing piperidine with thiopyran (as in compound 9) introduces a sulfur atom, which may reduce basicity and alter hydrogen-bonding interactions .

- Functional Groups : The tert-butyl carbamate in compound 10 improves stability, making it a preferred intermediate in multi-step syntheses .

生物活性

(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula CHBrClN\O and a molecular weight of approximately 299.64 g/mol. Its structure features a piperidine ring attached to a phenyl group, which is further substituted with bromine and chlorine atoms. This unique arrangement is believed to enhance its biological reactivity and activity.

Research indicates that this compound may exert its effects through various mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit Na+/K+-ATPase and Ras oncogene activity in cancer cells, suggesting that this compound may also possess similar inhibitory properties .

- Antimicrobial Activity : The presence of halogen substituents (bromine and chlorine) is crucial for enhancing antimicrobial activity against various bacterial strains .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Anticancer Activity : A study assessing the growth inhibitory effects of various thiazole derivatives, including this compound, found significant inhibition in several human cancer cell lines. The compound's structural features were linked to its ability to disrupt critical signaling pathways involved in tumor growth .

- Antimicrobial Efficacy : In an evaluation of synthesized piperidine derivatives, this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as bromine and chlorine significantly influences the biological activity of the compound. These groups enhance the reactivity of the phenyl ring, leading to improved interactions with biological targets:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| Phenyl(piperidin-1-yl)methanone | CHNO | 0.95 | Lacks halogen substitutions |

| 4-(Aminomethyl)phenyl(piperidin-1-yl)methanone | CHN\O | 1.00 | Contains an amino group |

| 4-Fluoro phenyl(4-methyl piperidin-1-yl)methanone | CHFNO | 0.92 | Incorporates a fluorine atom |

| 4-(Chlorophenyl)(piperidin-1-yl)methanone | CHClN\O | 0.90 | Contains only chlorine substitution |

科学研究应用

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. Its structure suggests that it may interact with specific biological pathways, making it a candidate for drug development aimed at treating various diseases, including:

- Cancer : Studies have indicated that similar compounds can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Neurological Disorders : The piperidine moiety is often associated with neuroactive compounds, suggesting potential uses in treating conditions such as depression or anxiety.

Research has demonstrated that (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone may possess significant biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate potential effectiveness against various bacterial strains, suggesting its use in developing new antibiotics.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting processes such as lipid metabolism and inflammation.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a derivative of this compound was tested against several cancer cell lines. The results indicated that the compound inhibited cell growth significantly, with IC50 values in the low micromolar range. This suggests that modifications to the compound could enhance its potency and selectivity against cancer cells.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Start with nucleophilic substitution or Friedel-Crafts acylation to attach the piperidinyl group to the bromo-chlorophenyl scaffold. Optimize solvents (e.g., dichloromethane or DMF), catalysts (e.g., Lewis acids like AlCl₃), and temperature (60–100°C). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of hexane/ethyl acetate. Validate purity using NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodology :

- ¹H/¹³C-NMR : Assign peaks for the aromatic protons (6.8–7.6 ppm) and piperidinyl methine/methylene groups (1.5–3.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .

- X-ray crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol. Refine parameters (R factor < 0.06) using software like SHELXL .

- HPLC : Ensure >95% purity using a C18 column with methanol/water (70:30) mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or discrepancies in crystallographic parameters)?

- Methodology :

- Cross-validate using 2D NMR (COSY, HSQC) to confirm coupling patterns and connectivity .

- Re-examine crystallographic data for thermal motion errors or disorder in the piperidinyl ring. Adjust refinement constraints (e.g., isotropic vs. anisotropic models) .

- Compare experimental data with computational simulations (DFT for NMR chemical shifts; molecular dynamics for crystal packing) .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

- Methodology :

- In vitro assays : Use fluorescence-based or colorimetric assays (e.g., ATPase inhibition) with purified enzymes. Include positive controls (e.g., staurosporine) and IC₅₀ calculations .

- Docking studies : Perform molecular docking (AutoDock Vina) using the crystal structure of the target enzyme. Focus on interactions between the bromo-chlorophenyl group and hydrophobic pockets .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Use quantum mechanical calculations (Gaussian 09) to assess bond dissociation energies, particularly for the C-Br and C-Cl bonds.

- Simulate degradation pathways via molecular dynamics (AMBER) at physiological pH (7.4) and elevated temperatures (25–40°C) .

Q. What experimental design considerations are critical for crystallizing this compound, given its halogenated aromatic system?

- Methodology :

- Solvent selection : Use low-polarity solvents (e.g., hexane/ethyl acetate mixtures) to encourage slow crystallization.

- Temperature control : Maintain a stable environment (±0.1°C) to avoid lattice defects.

- Halogen bonding analysis : Map Br/Cl interactions with adjacent molecules using Mercury software .

Q. How should researchers address inconsistencies in biological assay results across replicate experiments?

- Methodology :

- Statistical rigor : Apply ANOVA or Student’s t-test to assess significance (p < 0.05). Exclude outliers via Grubbs’ test.

- Sample stability : Prevent degradation by storing solutions at –20°C with antioxidants (e.g., BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。